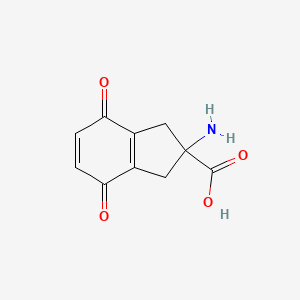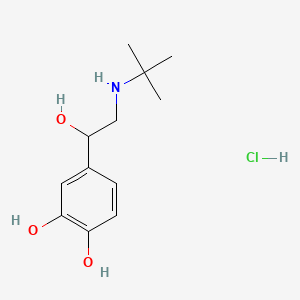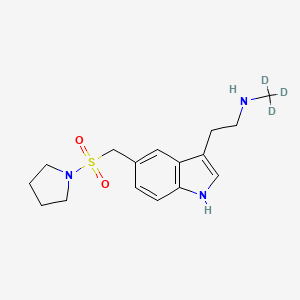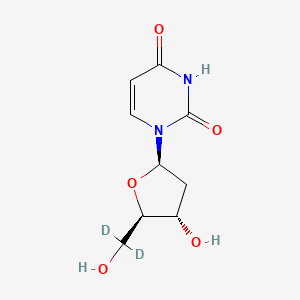
4,4-ジメチルレチノイン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl Retinoic Acid is a synthetic analog of retinoic acid, a metabolite of vitamin A (retinol). Retinoic acid plays a crucial role in regulating cell growth, differentiation, and apoptosis. The compound is characterized by its molecular formula C22H32O2 and a molecular weight of 328.49 g/mol .
科学的研究の応用
4,4-Dimethyl Retinoic Acid has a wide range of scientific research applications, including:
作用機序
Target of Action
4,4-Dimethyl Retinoic Acid is a synthetic retinoic acid derivative . It acts as a selective agonist for retinoic acid receptors (RARs) . These receptors are nuclear transcription factors known for their ability to modulate gene expression .
Mode of Action
The compound interacts with its targets, the RARs, and may regulate gene expression involved in cell growth, differentiation, and apoptosis . This interaction results in changes at the cellular level, influencing various biological processes.
Biochemical Pathways
Retinoic acid and its analogs, including 4,4-Dimethyl Retinoic Acid, are known to affect several biochemical pathways. They influence processes such as embryonic development, vision, cellular differentiation, proliferation, and apoptosis
Pharmacokinetics
It is known that retinoids, in general, undergo metabolism that activates retinol into retinoic acid . This involves a reversible and rate-limiting dehydrogenation of retinol into retinal, followed by an irreversible dehydrogenation into retinoic acid . More research is needed to understand the specific ADME properties of 4,4-Dimethyl Retinoic Acid.
Result of Action
The action of 4,4-Dimethyl Retinoic Acid at the molecular and cellular level results in the regulation of gene expression involved in cell growth, differentiation, and apoptosis . This can have various effects depending on the specific cellular context. For example, it has been explored for its potential use in studying various skin disorders, including acne and psoriasis .
生化学分析
Biochemical Properties
4,4-Dimethyl Retinoic Acid interacts with various enzymes and proteins, primarily through its role as a ligand for nuclear retinoic acid receptors (RARs) . These interactions are crucial in regulating gene expression related to cell growth, differentiation, and apoptosis.
Cellular Effects
4,4-Dimethyl Retinoic Acid influences cell function by modulating gene expression. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .
Molecular Mechanism
The molecular mechanism of 4,4-Dimethyl Retinoic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for nuclear retinoic acid receptors (RARs), which regulate the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 4,4-Dimethyl Retinoic Acid change over time in laboratory settings. It has been observed that high retinoic acid signaling early in development promotes certain cell fates and suppresses others in retinal organoids .
Dosage Effects in Animal Models
The effects of 4,4-Dimethyl Retinoic Acid vary with different dosages in animal models . Detailed studies on dosage effects of 4,4-Dimethyl Retinoic Acid specifically are currently limited.
Metabolic Pathways
4,4-Dimethyl Retinoic Acid is involved in the metabolic pathways of vitamin A . It is derived from retinol (vitamin A) as a metabolic product, and its metabolism to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, is precisely regulated .
Subcellular Localization
The subcellular localization of 4,4-Dimethyl Retinoic Acid can influence its activity or function . For instance, a retinoic acid receptor alpha (RARA)–specific agonist was found to change the subcellular localization of certain proteins from the nucleus to the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl Retinoic Acid typically involves the modification of retinoic acid through various chemical reactions. One common method includes the alkylation of retinoic acid to introduce the dimethyl groups at the 4,4-positions. This process often requires the use of strong bases and alkylating agents under controlled conditions to ensure the selective introduction of the dimethyl groups .
Industrial Production Methods: Industrial production of 4,4-Dimethyl Retinoic Acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 4,4-Dimethyl Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted retinoic acid analogs .
類似化合物との比較
All-trans Retinoic Acid: A naturally occurring derivative of vitamin A, used in the treatment of acne and acute promyelocytic leukemia.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities and receptor binding properties.
13-cis Retinoic Acid: Known for its use in treating severe acne, it has different pharmacokinetic properties compared to other retinoic acids.
Uniqueness: 4,4-Dimethyl Retinoic Acid is unique due to the presence of dimethyl groups at the 4,4-positions, which can influence its binding affinity to retinoic acid receptors and its overall biological activity. This structural modification can result in different therapeutic potentials and side effect profiles compared to other retinoic acid derivatives.
特性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAHVFWRNAIIPG-ZYXNGHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)






